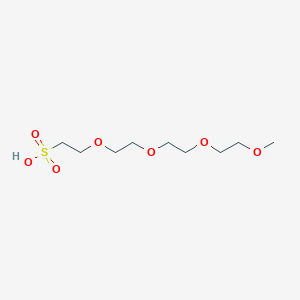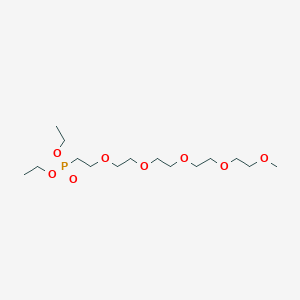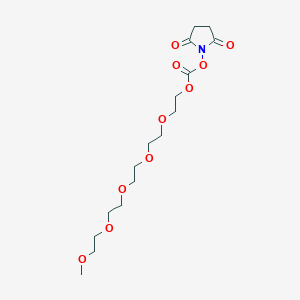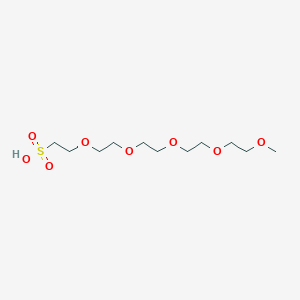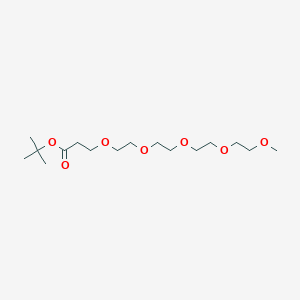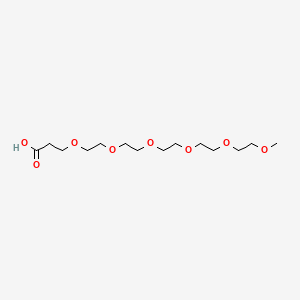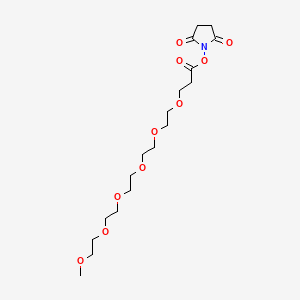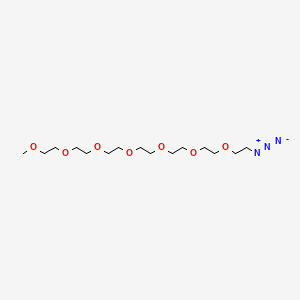
MSC2504877
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MSC2504877 is a novel, drug-like small molecule inhibitor of tankyrase enzymes, specifically Tankyrase 1 and Tankyrase 2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) superfamily and play crucial roles in telomere maintenance, mitosis control, and Wnt/β-catenin signaling regulation. This compound has shown promising results in inhibiting the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling .
Applications De Recherche Scientifique
MSC2504877 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of tankyrase enzymes and their role in cellular processes.
Biology: Employed in research to understand the regulation of Wnt/β-catenin signaling and its implications in cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with mutations in the APC gene.
Industry: Utilized in the development of new therapeutic agents targeting tankyrase enzymes and related pathways
Mécanisme D'action
MSC2504877 is a tankyrase inhibitor that suppresses Wnt/β-catenin signalling in tumour cells . It inhibits the growth of APC mutant colorectal tumour cells . The addition of this compound to palbociclib enhances G1 cell cycle arrest and cellular senescence in tumour cells . This compound exposure suppresses the upregulation of Cyclin D2 and Cyclin E2 caused by palbociclib and enhances the suppression of phospho-Rb .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MSC2504877 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
MSC2504877 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
Comparaison Avec Des Composés Similaires
MSC2504877 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:
XAV939: Another tankyrase inhibitor that also targets Wnt/β-catenin signaling but with different potency and selectivity profiles.
G007-LK: A potent tankyrase inhibitor with a distinct chemical structure and mechanism of action.
JW55: Inhibits tankyrase enzymes and modulates Wnt/β-catenin signaling, but with different pharmacokinetic properties compared to this compound
This compound stands out due to its favorable compound properties, including high solubility, stability, and selectivity over other PARP family enzymes .
Propriétés
Numéro CAS |
1460286-21-8 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.343 |
Nom IUPAC |
3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |
Clé InChI |
MPXAEYSGFKRDQM-UHFFFAOYSA-N |
SMILES |
O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MSC2504877; MSC 2504877; MSC-2504877 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


